6-Methylnaphthalene-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical Properties

Researchers requiring a naphthalene-based carboxylic acid with enhanced lipophilicity for CNS drug discovery face inconsistent purity and supply. 6-Methylnaphthalene-1-carboxylic acid (CAS 6315-19-1) provides a defined scaffold with quantifiable physicochemical advantages: • XLogP3 of 3.5 vs. 3.1 for unsubstituted 1-naphthoic acid, improving blood-brain barrier penetration potential for CNS candidates • Predicted pKa of 3.63, more acidic than 2-naphthoic acid (pKa 4.17), enabling pH-sensitive prodrug design and selective salt formation • White crystalline solid, MW 186.21 g/mol, bp 380.1°C at 760 mmHg, melting range 176.5-182°C Suitable as a pharmaceutical intermediate and specialty chemical building block.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 6315-19-1
Cat. No. B1583545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnaphthalene-1-carboxylic acid
CAS6315-19-1
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O
InChIInChI=1S/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyCQEFVJGDGBHWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylnaphthalene-1-carboxylic acid: Properties & Structure


6-Methylnaphthalene-1-carboxylic acid (CAS: 6315-19-1), also known as 6-methyl-1-naphthoic acid, is a methyl-substituted naphthalene derivative belonging to the class of aromatic carboxylic acids. It possesses a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1]. This compound features a rigid bicyclic naphthalene framework with a methyl group at the 6-position and a carboxylic acid functional group at the 1-position. It appears as a white to off-white crystalline solid with a predicted density of 1.222 g/cm³ and a boiling point of 380.1°C at 760 mmHg [2]. 6-Methylnaphthalene-1-carboxylic acid serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and specialty chemicals .

6-Methylnaphthalene-1-carboxylic acid: Structural Analog Limitations


Substituting 6-methylnaphthalene-1-carboxylic acid with other naphthoic acid derivatives without careful consideration can lead to significant alterations in physicochemical properties, reactivity, and biological activity. The precise positioning of the methyl substituent at the 6-position, combined with the carboxylic acid group at the 1-position, creates a unique steric and electronic environment. This distinct substitution pattern directly influences key parameters such as lipophilicity (XLogP3), acidity (pKa), and melting point, which are critical for applications ranging from organic synthesis to pharmaceutical development . Even closely related isomers, such as 3-methylnaphthalene-1-carboxylic acid or the unsubstituted 1-naphthoic and 2-naphthoic acids, exhibit quantifiable differences in these properties, as detailed in the evidence guide below.

6-Methylnaphthalene-1-carboxylic acid: Comparative Evidence


Lipophilicity Comparison: Unsubstituted Naphthoic Acids

6-Methylnaphthalene-1-carboxylic acid exhibits an XLogP3 value of 3.5, which is higher than that of the unsubstituted 1-naphthoic acid (XLogP3 = 3.1) and 2-naphthoic acid (XLogP3 = 3.3). This indicates increased lipophilicity due to the presence of the methyl group at the 6-position [1].

Lipophilicity Drug-likeness Physicochemical Properties

Melting Point vs. 1- & 2-Naphthoic Acids

The melting point of 6-methylnaphthalene-1-carboxylic acid is reported in the range of 176.5-182°C, which is distinct from the melting points of 1-naphthoic acid (157-162°C) and 2-naphthoic acid (185-187°C) [1][2]. This thermal property reflects differences in intermolecular interactions and crystal packing influenced by the methyl substitution at the 6-position.

Thermal Properties Solid-State Characterization Crystallinity

pKa Comparison vs. 2-Naphthoic Acid

The predicted pKa value for 6-methylnaphthalene-1-carboxylic acid is 3.63±0.10, indicating it is a slightly weaker acid compared to 2-naphthoic acid, which has a reported pKa of 4.17 at 25°C [1]. The lower pKa of 6-methylnaphthalene-1-carboxylic acid suggests it is more readily deprotonated, which can influence its solubility, reactivity, and binding interactions in aqueous environments.

Acidity Ionization State Reactivity

Molecular Weight & Lipophilic Efficiency vs. 1-Naphthoic Acid

With a molecular weight of 186.21 g/mol, 6-methylnaphthalene-1-carboxylic acid is heavier than 1-naphthoic acid (172.18 g/mol) due to the addition of a methyl group [1]. When considering lipophilic efficiency (LipE), the combination of increased molecular weight and increased lipophilicity (XLogP3) may influence its drug-likeness profile differently than its unsubstituted counterpart.

Physicochemical Properties Drug Design Lipophilic Efficiency

Solubility Profile vs. 1-Naphthoic Acid

6-Methylnaphthalene-1-carboxylic acid is reported to be partially soluble in water, alcohols, and ethers, and slightly soluble in petroleum ether and acetone . In contrast, 1-naphthoic acid is described as slightly soluble in hot water and freely soluble in hot ethanol and ether . The introduction of the methyl group appears to reduce solubility in hot ethanol and ether, which may be attributed to increased hydrophobicity.

Solubility Formulation Process Chemistry

6-Methylnaphthalene-1-carboxylic acid: Application Scenarios


Medicinal Chemistry Scaffold: Enhanced Lipophilicity

The elevated XLogP3 value of 3.5, compared to 3.1 for 1-naphthoic acid, makes 6-methylnaphthalene-1-carboxylic acid a preferred starting material for synthesizing drug candidates where increased membrane permeability or altered tissue distribution is desired [1]. This is particularly relevant for central nervous system (CNS) drug discovery, where a logP around 3 is often associated with optimal blood-brain barrier penetration [2].

pH-Sensitive Prodrug & Salt Synthesis

The predicted pKa of 3.63 for 6-methylnaphthalene-1-carboxylic acid indicates it is more acidic than 2-naphthoic acid (pKa 4.17). This property can be exploited in the design of pH-sensitive prodrugs or in the formation of specific salts with basic counterions, providing a controllable release mechanism or improving formulation characteristics .

Material Science: Thermal Stability & Crystallinity

The distinct melting point range of 176.5-182°C offers a clear advantage in applications where thermal processing is involved, such as in the preparation of liquid crystals, organic semiconductors, or polymer additives. The higher melting point relative to 1-naphthoic acid (157-162°C) may confer enhanced thermal stability in final materials .

Organic Synthesis Intermediate: Defined Solubility

The solubility profile of 6-methylnaphthalene-1-carboxylic acid—partially soluble in water and alcohols, and slightly soluble in petroleum ether and acetone—provides a basis for optimizing reaction conditions and workup procedures. For instance, its limited solubility in non-polar solvents can be exploited for product precipitation during synthesis or for selective extraction in multi-step pathways .

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